3-({4-amino-6-[methyl(phenyl)amino]-1,3,5-triazin-2-yl}methyl)-5-chloro-1,3-benzoxazol-2(3H)-one
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Overview
Description
3-({4-amino-6-[methyl(phenyl)amino]-1,3,5-triazin-2-yl}methyl)-5-chloro-1,3-benzoxazol-2(3H)-one is a complex organic compound with a variety of applications in both scientific research and industry. Its unique structure, featuring a combination of a benzoxazole and a triazine ring, offers a range of chemical reactivity and biological activity that makes it a subject of interest in multiple fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-({4-amino-6-[methyl(phenyl)amino]-1,3,5-triazin-2-yl}methyl)-5-chloro-1,3-benzoxazol-2(3H)-one typically begins with the preparation of the intermediate triazine and benzoxazole rings. The key steps often involve:
Formation of the Triazine Ring: Starting with cyanuric chloride, substitution reactions with aniline and methylamine form the substituted triazine.
Benzoxazole Ring Formation: This usually involves the condensation of 2-aminophenol with a carboxylic acid derivative.
Coupling Reactions: The triazine and benzoxazole intermediates are then coupled under controlled conditions to form the final compound. Common reagents include base catalysts such as potassium carbonate and solvents like dimethylformamide (DMF).
Industrial Production Methods: Industrial production often scales up these laboratory methods, employing continuous flow reactors for improved efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and reaction time, are crucial. Green chemistry principles are also applied to reduce waste and enhance sustainability.
Chemical Reactions Analysis
3-({4-amino-6-[methyl(phenyl)amino]-1,3,5-triazin-2-yl}methyl)-5-chloro-1,3-benzoxazol-2(3H)-one is involved in several types of chemical reactions:
Oxidation: The amino groups can undergo oxidation to form nitro derivatives.
Reduction: Reduction reactions, especially of the nitro derivatives, can produce corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as alkoxides or amines.
Common Reagents and Conditions:
Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reducing agents such as sodium borohydride or lithium aluminum hydride.
Nucleophiles for substitution reactions include sodium methoxide or amines under mild conditions.
Major Products:
Nitro derivatives from oxidation.
Amines from reduction reactions.
Various substituted products depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound serves as a building block in the synthesis of more complex molecules and materials, particularly in polymer chemistry.
Biology: It is studied for its potential as an antimicrobial agent, given its unique structure that can interact with biological membranes and enzymes.
Medicine: Research is ongoing into its potential therapeutic uses, including as an anticancer agent, due to its ability to interfere with cellular processes.
Industry: The compound finds applications in the development of dyes and pigments, where its stability and color properties are advantageous.
Mechanism of Action
The biological activity of 3-({4-amino-6-[methyl(phenyl)amino]-1,3,5-triazin-2-yl}methyl)-5-chloro-1,3-benzoxazol-2(3H)-one is primarily driven by its ability to bind to proteins and enzymes. The triazine ring can form hydrogen bonds and hydrophobic interactions with biological molecules, altering their function and leading to effects such as enzyme inhibition or disruption of cell membrane integrity.
Comparison with Similar Compounds
3-(4-amino-6-methylamino-1,3,5-triazin-2-yl)-1,3-benzoxazole
3-(4-amino-6-(methyl(phenyl)amino)-1,3,5-triazin-2-yl)benzoxazole
2-(4-amino-6-phenylamino-1,3,5-triazin-2-yl)-1,3-benzoxazole
Uniqueness: Compared to similar compounds, 3-({4-amino-6-[methyl(phenyl)amino]-1,3,5-triazin-2-yl}methyl)-5-chloro-1,3-benzoxazol-2(3H)-one has unique substituents that enhance its chemical reactivity and biological activity. The presence of the chlorine atom and the specific arrangement of the triazine and benzoxazole rings confer distinct properties not shared by other closely related structures.
Conclusion
This compound is a multifaceted compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable subject of ongoing research, promising new applications and insights in chemistry, biology, medicine, and beyond.
Properties
IUPAC Name |
3-[[4-amino-6-(N-methylanilino)-1,3,5-triazin-2-yl]methyl]-5-chloro-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN6O2/c1-24(12-5-3-2-4-6-12)17-22-15(21-16(20)23-17)10-25-13-9-11(19)7-8-14(13)27-18(25)26/h2-9H,10H2,1H3,(H2,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVVBEJUMQRGCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=NC(=NC(=N2)N)CN3C4=C(C=CC(=C4)Cl)OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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